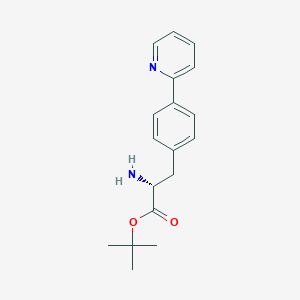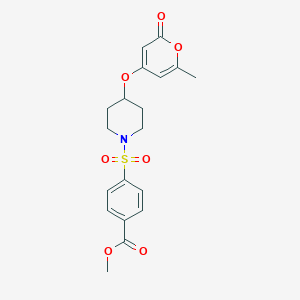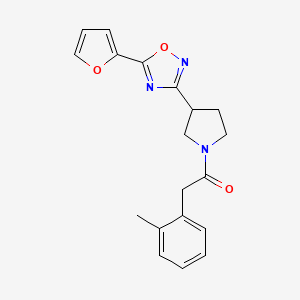
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate, also known as TAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug design and development. TAPP is a prodrug of the amino acid tyrosine and has been shown to have promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been extensively studied for its potential applications in drug design and development. It is a prodrug of tyrosine, which is an essential amino acid that plays a vital role in various physiological processes. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been suggested that Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate can be used as a drug delivery system to target specific cells and tissues, making it a promising candidate for targeted drug delivery.
Wirkmechanismus
The mechanism of action of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves the conversion of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate into tyrosine, which is then utilized by the body to produce various neurotransmitters and hormones. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a vital role in mood regulation, attention, and motivation. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has also been shown to have antioxidant properties, which can protect the body from oxidative stress.
Biochemical and Physiological Effects:
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have various biochemical and physiological effects on the body. It has been suggested that Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate can improve cognitive function, increase energy levels, and enhance mood. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in the body. Additionally, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been shown to have neuroprotective effects, which can protect the brain from damage caused by oxidative stress and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity levels. Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is also a prodrug of tyrosine, which is a well-studied amino acid with known physiological effects. However, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has some limitations for lab experiments. It is a relatively new compound that is still being studied, and its full range of effects is not yet fully understood. Additionally, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has a short half-life, which can make it challenging to study its effects over an extended period.
Zukünftige Richtungen
For the study of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate include investigating its potential as a drug delivery system and exploring its potential applications in the treatment of various diseases. Overall, Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate is a promising compound with significant potential for scientific research.
Synthesemethoden
The synthesis of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate involves the reaction of tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate with an acid catalyst. This reaction results in the formation of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate as a white solid with a high purity level. The synthesis method of Tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate has been optimized to obtain high yields and purity levels, making it a suitable compound for scientific research.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-pyridin-2-ylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)15(19)12-13-7-9-14(10-8-13)16-6-4-5-11-20-16/h4-11,15H,12,19H2,1-3H3/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMLESMWFGFGB-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)
![6-Cyclopropyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2989664.png)

![N-[3-({[3-(acetylamino)benzyl][(4-bromophenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2989667.png)
![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2989675.png)
![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2989676.png)
![N-[3-(Tert-butylsulfonylmethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2989681.png)
![2-((1'-((3,4-Dimethylphenyl)sulfonyl)-[1,4'-bipiperidin]-4-yl)oxy)thiazole](/img/structure/B2989682.png)
![4-(3-{1-Azaspiro[4.5]dec-3-en-1-yl}-3-oxopropoxy)-3-methoxybenzaldehyde](/img/structure/B2989683.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2989684.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2989685.png)